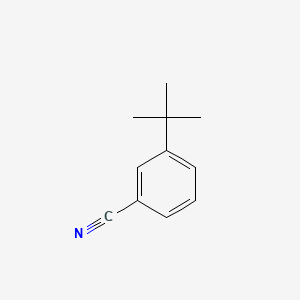

3-Tert-butylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Tert-butylbenzonitrile is an organic compound with the molecular formula C11H13N. It is characterized by a tert-butyl group attached to the benzene ring at the meta position relative to the nitrile group. This compound is known for its stability and is used in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Tert-butylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-tert-butylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. Another method involves the direct cyanation of 3-tert-butylbenzyl chloride using sodium cyanide under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound oxide. This method is preferred due to its efficiency and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Tert-butylbenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-tert-butylbenzoic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 3-tert-butylbenzylamine using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base.

Major Products Formed:

Oxidation: 3-Tert-butylbenzoic acid.

Reduction: 3-Tert-butylbenzylamine.

Hydrolysis: 3-Tert-butylbenzamide or 3-tert-butylbenzoic acid.

Applications De Recherche Scientifique

3-Tert-butylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-tert-butylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved include nucleophilic attack on the nitrile carbon, leading to the formation of various derivatives.

Comparaison Avec Des Composés Similaires

4-Tert-butylbenzonitrile: Similar structure but with the tert-butyl group at the para position.

2-Tert-butylbenzonitrile: Similar structure but with the tert-butyl group at the ortho position.

Comparison: 3-Tert-butylbenzonitrile is unique due to the position of the tert-butyl group, which affects its chemical reactivity and physical properties. The meta position provides a different steric and electronic environment compared to the ortho and para positions, leading to distinct reactivity patterns and applications.

Activité Biologique

3-Tert-butylbenzonitrile (TBBN) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to TBBN, supported by data tables and case studies.

This compound is an aromatic nitrile with the molecular formula C12H15N. The presence of the tert-butyl group enhances its lipophilicity, which can influence its biological activity.

Antimicrobial Activity

Research indicates that TBBN exhibits notable antimicrobial properties. A study evaluated various substituted benzonitriles for their antifungal activity, revealing that TBBN showed effectiveness against specific fungal strains. The mechanism of action is believed to involve disruption of cell membrane integrity, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 64 µg/mL | |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of TBBN on various cancer cell lines. The results suggest that TBBN has a selective cytotoxic effect on certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

The biological activity of TBBN can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TBBN has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties.

- Induction of Apoptosis : In cancer cells, TBBN appears to trigger apoptotic pathways, leading to programmed cell death. This was evidenced by increased levels of caspases in treated cells.

- Membrane Disruption : The lipophilic nature of TBBN allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis.

Case Study 1: Antifungal Efficacy

A recent study focused on the antifungal efficacy of TBBN against clinical isolates of Candida species. The study demonstrated that TBBN not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungal agents like fluconazole. This suggests potential for use in combination therapies.

Case Study 2: Cancer Treatment Potential

Another investigation explored the effects of TBBN on breast cancer cell lines (MCF-7). The results indicated that treatment with TBBN led to significant reductions in cell viability and induced apoptosis. Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Propriétés

Numéro CAS |

20651-74-5 |

|---|---|

Formule moléculaire |

C11H13N |

Poids moléculaire |

159.23 g/mol |

Nom IUPAC |

3-butylbenzonitrile |

InChI |

InChI=1S/C11H13N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-8H,2-3,5H2,1H3 |

Clé InChI |

KHTOSIUCQBUWHE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N |

SMILES canonique |

CCCCC1=CC(=CC=C1)C#N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.